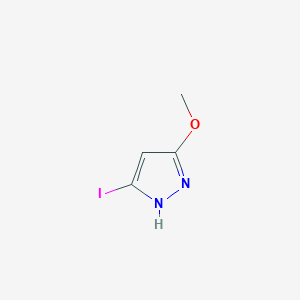

3-iodo-5-methoxy-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-iodo-5-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of iodine and methoxy groups in the 3- and 5-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by iodination and methoxylation. For example, starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the intermediate pyrazole can be formed, which is then subjected to iodination using iodine or an iodine-containing reagent. The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the pyrazole core, followed by selective iodination and methoxylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-iodo-5-methoxy-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

3-iodo-1H-pyrazole: Lacks the methoxy group, which affects its reactivity and applications.

5-methoxy-1H-pyrazole: Lacks the iodine atom, leading to different chemical properties and uses.

3,5-dimethoxy-1H-pyrazole: Contains two methoxy groups, which can influence its biological activity and chemical behavior.

Uniqueness

3-iodo-5-methoxy-1H-pyrazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in various applications, making it a valuable compound in research and industry .

Biological Activity

3-Iodo-5-methoxy-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, synthesis methods, and case studies related to this compound, highlighting its potential in medicinal chemistry.

Overview of Pyrazoles

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. The structural diversity of pyrazoles allows for modifications that can enhance their therapeutic profiles .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the reaction of hydrazines with appropriate carbonyl compounds in the presence of iodine as a halogenating agent. The use of iodine facilitates regioselective substitution at the 3-position of the pyrazole ring, resulting in high yields of the desired product .

Anti-Cancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-cancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis induction .

Anti-Microbial Activity

Several studies have reported the anti-microbial efficacy of pyrazole derivatives against a range of pathogens. For example, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents on the pyrazole ring can enhance this activity significantly .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Compounds like this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vivo studies have shown that such compounds can reduce edema and pain in animal models comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Synthesis and Evaluation

In a study by Ohtsuka et al., various substituted pyrazoles were synthesized and evaluated for their biological activities. Among these, derivatives featuring iodine substitutions showed promising results in inhibiting tumor growth in murine models .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-cancer | 0.08 |

| Similar compound | Anti-inflammatory | 40 |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at the 5-position significantly affect the biological activity of pyrazoles. The introduction of electron-withdrawing groups at this position enhanced anti-cancer efficacy while maintaining acceptable toxicity profiles .

Properties

CAS No. |

1015780-61-6 |

|---|---|

Molecular Formula |

C4H5IN2O |

Molecular Weight |

224.00 g/mol |

IUPAC Name |

5-iodo-3-methoxy-1H-pyrazole |

InChI |

InChI=1S/C4H5IN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7) |

InChI Key |

MCOVAVKCWACNHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC(=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.